![molecular formula C16H14ClN3OS B12892096 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 116454-44-5](/img/structure/B12892096.png)
3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenoxy group, a methylsulfanyl group, and a phenyl group attached to the triazole ring. It has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the chlorophenoxy and methylsulfanyl groups.
4-Phenyl-1,2,4-triazole: Similar to the target compound but without the chlorophenoxy and methylsulfanyl groups.
5-(Methylsulfanyl)-1,2,4-triazole: Contains the methylsulfanyl group but lacks the chlorophenoxy and phenyl groups.
Uniqueness
3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its potential as an enzyme inhibitor, while the methylsulfanyl group contributes to its antimicrobial activity. This combination of features makes it a versatile compound with applications in various fields.
Properties
CAS No. |
116454-44-5 |
|---|---|
Molecular Formula |
C16H14ClN3OS |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3OS/c1-22-16-19-18-15(20(16)13-5-3-2-4-6-13)11-21-14-9-7-12(17)8-10-14/h2-10H,11H2,1H3 |
InChI Key |
DFWDYYMDARAARP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)


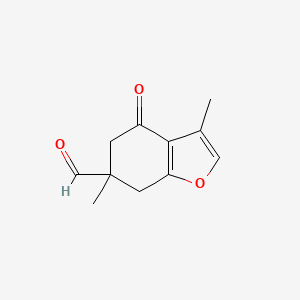
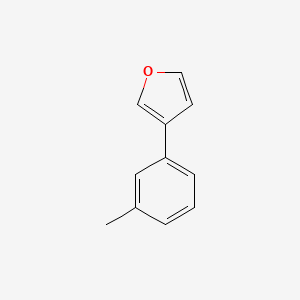
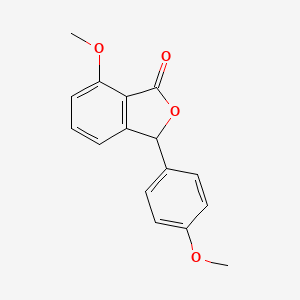
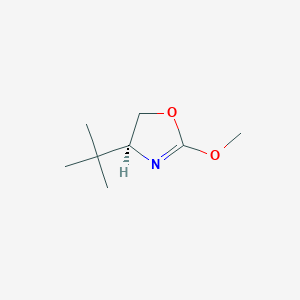
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
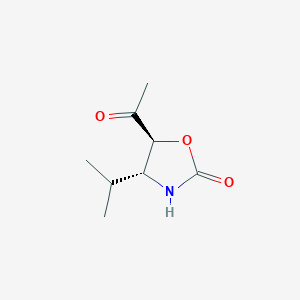
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)
